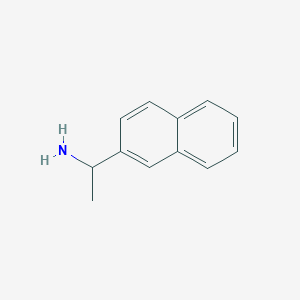

1-(2-Naphthyl)ethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of functionalized 1-naphthylamines, particularly N-methylated ones, is crucial due to their roles in diverse chemical and biological processes. An efficient and general method for synthesizing valuable functionalized 1-naphthylamines directly from terminal alkynes, 2-bromoaryl ketones, and amides has been developed. This method utilizes Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, achieving isolated yields up to 95% (Su et al., 2019).

Molecular Structure Analysis

The molecular structures of compounds related to 1-(2-Naphthyl)ethanamine have been determined through various methods including X-ray diffraction. For example, the structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone and its derivatives were elucidated, providing insights into their geometrical configurations and interaction mechanisms (Şahin et al., 2014).

Chemical Reactions and Properties

Electrochemical synthesis has been a pivotal method for synthesizing polymers from 1-naphthylamine derivatives. The electropolymerization process, involving the NH2 groups, leads to the formation of polymers with imine (–N=) and amine (–NH–) links, demonstrating the versatility of 1-naphthylamine in forming complex structures (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

The physical properties, such as photophysical characteristics, of 1-naphthylamine derivatives are significantly influenced by their functional groups. The ability to tune these groups leads to compounds with unique properties, including tunable and polarity-sensitive fluorescence emission, making them suitable for various applications like imaging lipid droplets in cells (Su et al., 2019).

Chemical Properties Analysis

1-Naphthylamine and its derivatives exhibit a wide range of chemical behaviors, including acting as ligands in catalysis and as building blocks in organic synthesis. Their reactivity with different chemical agents, ability to form complex structures, and applications in creating functional materials highlight the compound's versatility (Hou et al., 2004).

Wissenschaftliche Forschungsanwendungen

Chiral Modifier in Enantioselective Hydrogenation : Marinas, Mallát, and Baiker (2004) discovered that 1-Naphthyl-1,2-ethanediol, a derivative of 1-(2-Naphthyl)ethanamine, is an effective chiral modifier of platinum for enantioselective hydrogenation of activated ketones. This represents a significant development in asymmetric synthesis (Marinas, Mallát, & Baiker, 2004).

Synthesis of Cinacalcet : Mathad et al. (2011) described an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride. This work is critical for the large-scale production of this pharmaceutical (Mathad et al., 2011).

Organocatalysis in Branched Aldehydes : Fu et al. (2013) identified (R)-1-(1-naphthyl)ethanamine as an effective organocatalyst for the enantioselective α-amination of branched aldehydes, showcasing its utility in organic synthesis (Fu et al., 2013).

Electropolymerization Studies : Arévalo et al. (1990) investigated the electrooxidation of 1-naphthylamine, closely related to 1-(2-Naphthyl)ethanamine, in aqueous acid media. Their study provides insights into the mechanism of electropolymerization, a process significant for material science applications (Arévalo et al., 1990).

Fluorescent Chemosensor for Ferric Ion : Ghosh, Dey, and Manna (2010) synthesized a polymer bearing 1-naphthylamine units, demonstrating its application as a highly selective fluorescent chemosensor for detecting Fe3+ ions (Ghosh, Dey, & Manna, 2010).

Circular Dichroism in Chiral Ligand Complexes : Ikeda et al. (2013) explored the effects of structures in HgX2 complexes with chiral bidentate ligands, including variants of 1-(2-Naphthyl)ethanamine, on circular dichroism spectra, contributing to stereochemistry and coordination chemistry (Ikeda et al., 2013).

Cyclometallation and Catalytic Reduction Studies : Singh et al. (2019) reported on the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine with palladium(II) acetate, demonstrating applications in catalysis (Singh et al., 2019).

Safety And Hazards

1-(2-Naphthyl)ethanamine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Relevant Papers One relevant paper discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . This could potentially provide insights into the synthesis and applications of 1-(2-Naphthyl)ethanamine.

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397421 | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Naphthyl)ethanamine | |

CAS RN |

1201-74-7 | |

| Record name | 1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

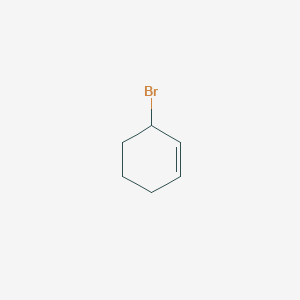

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.